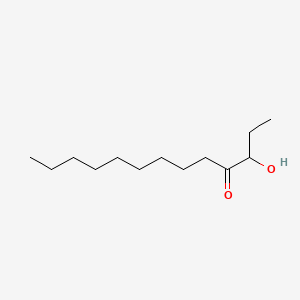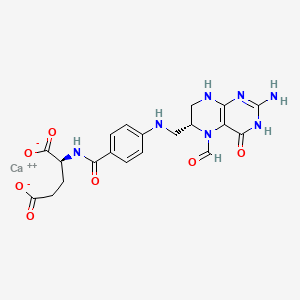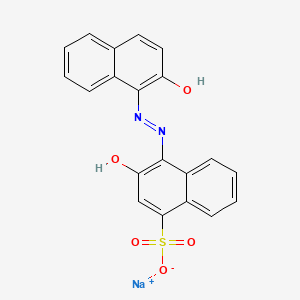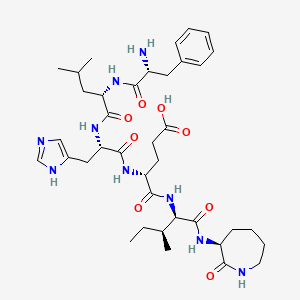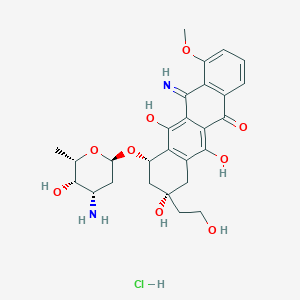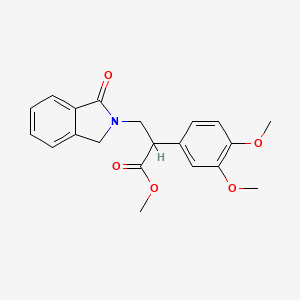
methyl 2-(3,4-dimethoxyphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CC-3052 is a water-soluble, highly stable thalidomide analogue that is a potent inhibitor of HIV-1 expression and activation-Induced TNF-α production. CC-3052 is ∼200-fold more potent in inhibiting production of LPS-induced TNF-α than thalidomide. CC-3052 is also able to inhibit PHA-induced and rTNF-α-induced TNF-α transcription in PBMC as well as TNF-α transcription due to adhesion of purified monocytes to tissue culture flasks.
Wissenschaftliche Forschungsanwendungen
Biochemical Processes and Molecular Interactions
Research has delved into the biochemical processes and molecular interactions involving similar compounds to methyl 2-(3,4-dimethoxyphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoate. One study focused on the mechanism of β-O-4 bond cleavage during the acidolysis of lignin model compounds, which is relevant to understanding the degradation and transformation of complex organic molecules in various environments (Yokoyama, 2015). Another study highlighted the sorption of phenoxy herbicides, like 2,4-D, to soil, organic matter, and minerals, indicating the environmental interactions of similar compounds (Werner, Garratt, & Pigott, 2012).
Environmental Impact and Degradation
The environmental impact and degradation pathways of compounds structurally related to methyl 2-(3,4-dimethoxyphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoate have been a subject of research. One review presented insights into the microbial catabolism of aryloxyphenoxy-propionate herbicides, discussing the microbial resources, metabolic pathways, and catabolic enzymes involved in their degradation and environmental behavior (Zhou et al., 2018).
Potential in Medical Imaging and Therapy
The potential of related compounds in medical imaging and therapy has also been explored. Studies have reviewed the progress in developing amyloid imaging ligands for measuring amyloid in vivo in the brain of Alzheimer's disease patients, indicating the relevance of similar compounds in medical diagnostics and therapeutics (Nordberg, 2007).
Eigenschaften
CAS-Nummer |
216884-02-5 |
|---|---|
Produktname |
methyl 2-(3,4-dimethoxyphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoate |
Molekularformel |
C20H21NO5 |
Molekulargewicht |
355.38 |
IUPAC-Name |
Methyl beta-(3,4-dimethoxyphenyl)-1,3-dihydro-1-oxo-2H-isoindole-2-propanoate |
InChI |
InChI=1S/C20H21NO5/c1-24-17-9-8-13(10-18(17)25-2)16(20(23)26-3)12-21-11-14-6-4-5-7-15(14)19(21)22/h4-10,16H,11-12H2,1-3H3/t16-/m0/s1 |
InChI-Schlüssel |
XUDYTJVYZTVYGI-INIZCTEOSA-N |
SMILES |
COC(=O)[C@@H](CN1Cc2ccccc2C1=O)c3ccc(OC)c(OC)c3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CC-3052; CC 3052; CC3052. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



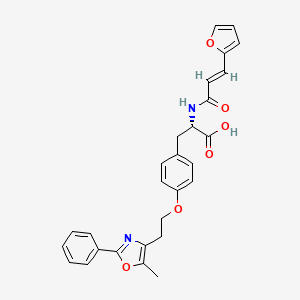
![6'-amino-N-(2-morpholinooxazolo[4,5-b]pyridin-6-yl)-[2,3'-bipyridine]-6-carboxamide](/img/structure/B606448.png)


